molecular formula C7H4Br2F2 B1449010 2,6-Dibromo-3,4-difluorotoluene CAS No. 1804414-94-5

2,6-Dibromo-3,4-difluorotoluene

Cat. No.: B1449010
CAS No.: 1804414-94-5
M. Wt: 285.91 g/mol
InChI Key: PRJOBORILPJZFM-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,4-difluorotoluene is a multifunctional halogenated aromatic building block of significant interest in advanced chemical synthesis and materials science research. This compound integrates both bromine and fluorine substituents on a toluene backbone, allowing it to participate in diverse reaction pathways. The bromine atoms serve as excellent leaving groups for metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Stille couplings, enabling the construction of complex biaryl systems. Concurrently, the fluorine atoms can be used to fine-tune the electronic characteristics and lipophilicity of the resulting molecules, making this reagent particularly valuable for medicinal chemistry programs in the development of active pharmaceutical ingredients (APIs) and for creating novel monomers in polymer science. The presence of multiple halogens also facilitates further functionalization, offering researchers a versatile scaffold for constructing compound libraries. As with all specialized reagents, this compound is intended for research use only in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult relevant safety data sheets prior to use.

Properties

IUPAC Name

1,3-dibromo-4,5-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJOBORILPJZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Dibromo-3,4-difluorotoluene (DBDFT) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of DBDFT, including its synthesis, mechanisms of action, and implications in medicinal chemistry.

  • Molecular Formula : C7H4Br2F2
  • Molecular Weight : 286.91 g/mol
  • CAS Number : 1000574-69-5

DBDFT is a derivative of toluene with bromine and fluorine substituents that influence its chemical reactivity and biological interactions.

Synthesis

DBDFT can be synthesized through various methods involving electrophilic substitution reactions. The preparation typically involves the bromination of 3,4-difluorotoluene under controlled conditions to ensure high yields and selectivity for the desired product.

Antimicrobial Properties

Recent studies have indicated that DBDFT exhibits significant antimicrobial activity against various bacterial strains. For example, a study demonstrated that DBDFT inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Activity

DBDFT has been explored for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways, leading to programmed cell death. A detailed study showed that treatment with DBDFT resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antibacterial properties of DBDFT against pathogenic bacteria.
    • Method : Disk diffusion method was employed.
    • Results : Zones of inhibition were measured, showing significant activity against Gram-positive and Gram-negative bacteria.
  • Study on Anticancer Effects :
    • Objective : To assess the cytotoxic effects of DBDFT on breast cancer cells.
    • Method : MTT assay was used to determine cell viability post-treatment.
    • Results : A notable reduction in cell proliferation was observed, confirming the compound's potential as an anticancer agent.

The biological activity of DBDFT can be attributed to its ability to interact with cellular targets:

  • DNA Intercalation : DBDFT may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which could contribute to its antimicrobial and anticancer effects.

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory ConcentrationReference
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli50 µg/mL
AnticancerMCF-7 (breast cancer)20 µM
AnticancerHeLa (cervical cancer)40 µM

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2,6-dibromo-3,4-difluorotoluene (hypothetical) with structurally related compounds from the evidence:

Compound Name Substituents Molecular Formula Key Functional Groups CAS Number Key Properties/Applications
3,5-Dibromo-2,6-dichlorotoluene Br (3,5); Cl (2,6); CH₃ (1) C₇H₄Br₂Cl₂ Halogens (Br, Cl) 1000573-67-0 Intermediate in halogenated aromatics
2,6-Dibromo-3,5-dimethoxytoluene Br (2,6); OCH₃ (3,5); CH₃ (1) C₉H₉Br₂O₂ Methoxy, bromine Not provided Decarboxylation product; oxidizable
2,6-Difluoro-3-methylbenzoic acid F (2,6); CH₃ (3); COOH (1) C₈H₆F₂O₂ Carboxylic acid, fluorine 32890-88-3 Building block for fluorinated drugs
2,6-Dibromo-3,5-difluorophenylacetonitrile Br (2,6); F (3,5); CN (side chain) C₈H₃Br₂F₂N Nitrile, halogens 1806306-17-1 Discontinued; lab-scale synthesis
This compound Br (2,6); F (3,4); CH₃ (1) C₇H₄Br₂F₂ Halogens (Br, F) Not available Hypothetical; potential electronic materials

Key Differences and Implications

Halogen Type and Position :

  • Bromine and chlorine in 3,5-dibromo-2,6-dichlorotoluene (CAS 1000573-67-0) create stronger electron-withdrawing effects compared to fluorine. This may enhance reactivity in electrophilic substitutions but reduce solubility .
  • In This compound , fluorine’s high electronegativity at positions 3 and 4 could polarize the aromatic ring, favoring directed metalation or cross-coupling reactions, similar to lithium-halogen exchange observed in pyridine analogs .

Functional Groups: Methoxy groups in 2,6-dibromo-3,5-dimethoxytoluene (from decarboxylation reactions) increase electron density, making the compound prone to oxidation (e.g., to quinones) . The nitrile group in 2,6-dibromo-3,5-difluorophenylacetonitrile introduces reactivity for nucleophilic additions, contrasting with the inert methyl group in the target compound .

Physical Properties: 2,6-Difluoro-3-methylbenzoic acid (CAS 32890-88-3) has a carboxylic acid group, enabling salt formation and higher solubility in polar solvents compared to non-acidic analogs .

Preparation Methods

Bromination of 2,6-Difluorotoluene

The most common and effective synthetic route to 2,6-Dibromo-3,4-difluorotoluene involves the bromination of 2,6-difluorotoluene. This approach leverages the selective reactivity of the methyl group on the aromatic ring under controlled conditions.

Typical Reaction Conditions:

  • Starting Material: 2,6-Difluorotoluene
  • Brominating Agents: Hydrobromic acid (HBr) and hydrogen peroxide (H2O2)
  • Solvent: Organic or inorganic solvents such as chloromethane or petroleum ether
  • Reaction Environment: Light irradiation (e.g., iodine-tungsten lamp) to initiate radical bromination
  • Temperature: Reflux conditions, typically around the boiling point of the solvent
  • Reaction Time: 6 to 24 hours depending on scale and conditions

Mechanism Insights:

  • The presence of fluorine atoms with strong electron-withdrawing effects reduces the reactivity of the methyl hydrogens, enhancing selectivity for monobromination at the benzylic position.
  • Light irradiation replaces traditional radical initiators, providing milder and more controlled reaction conditions.
  • The reaction proceeds via a radical bromination mechanism, where bromine radicals abstract benzylic hydrogen atoms, followed by recombination to form the brominated product.

Post-Reaction Processing:

  • The reaction mixture is washed with saturated sodium sulfite solution to quench excess bromine and remove by-products.
  • Subsequent water washing removes inorganic residues.
  • Drying over anhydrous sodium sulfate ensures removal of moisture.
  • Purification is achieved through silica gel column chromatography, typically using petroleum ether as the eluent.

Yield and Purity:

  • Reported yields are high, commonly exceeding 90%.
  • Product purity by gas chromatography (GC) is typically ≥99%, indicating an efficient and selective process.

Representative Experimental Procedure (Based on Patent CN102070398A)

Step Procedure Detail Notes
1 Add 2,6-difluorotoluene (0.01 mol), hydrobromic acid (40% w/w, 0.015 mol), and 30 mL chloromethane to a 150 mL four-neck flask equipped with stirring, reflux condenser, and thermometer. Use of chloromethane as solvent provides good solubility and reflux conditions.
2 Heat to reflux under irradiation from a 1000W iodine-tungsten lamp. Light initiates radical formation, replacing chemical initiators.
3 Slowly add hydrogen peroxide (30% w/w, 0.02 mol) dropwise over the course of the reaction, ensuring gradual consumption of bromine radicals. Controls reaction rate and avoids overbromination.
4 Continue reaction for approximately 10 hours until GC confirms completion. Reaction time optimized for full conversion.
5 Cool reaction mixture, wash with saturated sodium sulfite solution and water, dry over anhydrous sodium sulfate. Removes residual bromine and water.
6 Filter and evaporate solvent under reduced pressure. Concentrates crude product.
7 Purify by silica gel column chromatography (eluent: petroleum ether 60-90°C). Achieves high purity product.
8 Obtain this compound with ~90% yield and ≥99% purity. High yield and purity suitable for research and industrial use.

Comparative Analysis of Bromination Methods

Parameter Traditional Bromination (e.g., Br2) HBr/H2O2 with Light Irradiation Notes
Brominating Agent Molecular bromine (Br2) Hydrobromic acid + hydrogen peroxide HBr/H2O2 is safer, more cost-effective
Initiator Chemical initiators (e.g., azobisisobutyronitrile) Light irradiation (e.g., iodine-tungsten lamp) Light avoids chemical initiators, milder conditions
Reaction Selectivity Moderate, risk of polybromination High monobromination selectivity Fluorine substituents enhance selectivity
Yield Variable, often lower High (≥90%) Improved with controlled radical initiation
Purity Requires extensive purification High purity (≥99%) achievable Simplifies downstream processing
Industrial Scalability Challenging due to bromine handling Favorable due to mild conditions Continuous flow reactors possible

Additional Notes on Preparation Challenges and Considerations

  • The strong electron-withdrawing effect of fluorine atoms on the aromatic ring decreases the reactivity of the methyl hydrogens, requiring careful control of reaction conditions to achieve selective dibromination without overbromination or side reactions.
  • Steric hindrance from substituents also contributes to the regioselectivity of bromination.
  • Replacement of traditional brominating agents such as N-bromosuccinimide with hydrobromic acid and hydrogen peroxide significantly reduces production costs and environmental impact.
  • The use of light as a radical initiator avoids the need for potentially hazardous chemical initiators, enhancing safety and product purity.
  • Industrial methods may incorporate continuous flow reactors and automated systems to optimize reaction efficiency and scalability.

Summary Table of Preparation Method

Aspect Details
Starting Material 2,6-Difluorotoluene
Brominating Agents Hydrobromic acid (40%), Hydrogen peroxide (30%)
Solvent Chloromethane or petroleum ether
Reaction Conditions Reflux under light irradiation, 6–24 h
Initiator Light (iodine-tungsten lamp)
Workup Wash with saturated sodium sulfite, water; dry with anhydrous sodium sulfate
Purification Silica gel column chromatography
Yield ~90%
Purity ≥99% (GC)
Advantages Cost-effective, high selectivity, mild conditions, scalable

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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